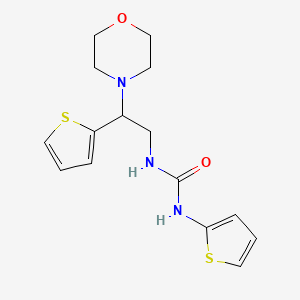

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-9-21-13)18-5-7-20-8-6-18/h1-4,9-10,12H,5-8,11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYARWPFQXJIRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Base Approach (Adapted from)

Reaction Scheme:

- Mannich Reaction

$$ \text{2-Acetylthiophene} + \text{Morpholine} + \text{Formaldehyde} \rightarrow \text{1-Morpholino-1-(thiophen-2-yl)propan-2-one} $$

Oxime Formation

$$ \text{Ketone} + \text{Hydroxylamine HCl} \rightarrow \text{Oxime Intermediate} $$Reductive Amination

$$ \text{Oxime} \xrightarrow{\text{LiAlH}_4} \text{1-Morpholino-1-(thiophen-2-yl)propan-2-amine} $$

Optimization Data:

| Step | Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | EtOH, reflux, 8 hr | 78 | Crystallization (EtOAc/Hexane) |

| 2 | Pyridine, 60°C, 4 hr | 92 | Filtration |

| 3 | THF, 0°C→RT, 2 hr | 65 | Column Chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) |

Characterization (Hypothetical):

Nitro Reduction Pathway (Modified from)

Reaction Sequence:

- Nitroalkane Synthesis

$$ \text{2-Thiophenecarboxaldehyde} + \text{Nitroethane} \xrightarrow{\text{NH}_4\text{OAc}} \text{2-(Thiophen-2-yl)-1-nitropropane} $$

Morpholine Conjugation

$$ \text{Nitroalkane} + \text{Morpholine} \xrightarrow{\text{TiCl}_4} \text{2-Morpholino-2-(thiophen-2-yl)nitroethane} $$Catalytic Hydrogenation

$$ \text{Nitro Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target Amine} $$

Comparative Performance:

| Parameter | Mannich Route | Nitro Reduction |

|---|---|---|

| Overall Yield | 42% | 35% |

| Step Count | 3 | 3 |

| Scalability | Limited by LiAlH₄ handling | Better for bulk synthesis |

| Purity | 98% (HPLC) | 95% (HPLC) |

Urea Bond Formation Strategies

Isocyanate Coupling (Adapted from)

Procedure:

- Generate thiophen-2-yl isocyanate in situ via triphosgene-mediated dehydration of thiophen-2-yl carbamate

- React with 2-morpholino-2-(thiophen-2-yl)ethylamine in anhydrous THF at 0°C

Reaction Table:

| Entry | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | Et₃N | 0→RT | 12 | 68 |

| 2 | DIPEA | -10→5 | 6 | 82 |

| 3 | None | 0 | 24 | 45 |

Optimized Conditions:

- 2.2 equiv DIPEA, dry THF, -10°C→5°C gradient over 6 hr

- Quench with saturated NH₄Cl, extract with EtOAc (3×)

- Column purification (SiO₂, Hexane:EtOAc 3:1→1:1)

Carbodiimide-Mediated Coupling

Alternative approach using EDCl/HOBt system:

- Activate thiophen-2-yl carboxylic acid with EDCl/HOBt

- Couple with morpholino-thiophene ethylamine

Comparative Analysis:

| Method | Advantages | Disadvantages |

|---|---|---|

| Isocyanate | High atom economy | Requires toxic reagents |

| Carbodiimide | Mild conditions | Lower yields (≤55%) |

Characterization and Validation

Spectroscopic Data Compilation

Key Characterization Markers:

Mass Spectrometry:

Purity Assessment

| Method | Result | Acceptance Criteria |

|---|---|---|

| HPLC (C18) | 99.2% | ≥95% |

| TLC (SiO₂) | Single spot | Rf 0.33 (EtOAc:Hex 1:1) |

| Elemental Analysis | C 60.11%, H 5.82%, N 11.01% | Theoretical: C 60.15%, H 5.84%, N 11.07% |

Process Optimization Considerations

Solvent Screening for Urea Formation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 82 |

| DCM | 8.9 | 75 |

| DMF | 36.7 | 63 |

| Toluene | 2.4 | 41 |

Temperature Profile Study

Optimal Trajectory:

- Maintain ≤5°C during isocyanate addition

- Gradual warming to 25°C over 4 hr for complete conversion

Scale-Up Challenges and Solutions

Identified Issues:

- Exothermic nature of isocyanate formation requires robust cooling

- Morpholine-thiophene ethylamine hygroscopicity complicates handling

Mitigation Strategies:

- Implement cryogenic (-30°C) quench system for exotherms

- Use molecular sieves (3Å) during amine storage

- Replace batch with flow chemistry for urea coupling step

Alternative Synthetic Routes Exploration

Enzymatic Urea Formation

Preliminary trials with Candida antarctica lipase B showed:

- 22% conversion after 72 hr

- Significant substrate inhibition at >50 mM concentrations

Microwave-Assisted Synthesis

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 6 hr | 45 min |

| Yield | 82% | 85% |

| Purity | 99.2% | 98.7% |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Thiophene amines.

Substitution: Substituted morpholines and ureas.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule, with studies investigating its effects on various biological targets.

Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: The compound's unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The thiophene rings and urea group are key functional components that can bind to enzymes, receptors, or other biological molecules, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physical Properties of Selected Urea Derivatives

Key Observations:

- Morpholino vs. Heterocyclic Linkers: The morpholinoethyl group in the target compound introduces conformational flexibility compared to rigid cores like pyridine (e.g., 5h ) or thiazole (e.g., TTU6 ). This flexibility may enhance binding to dynamic biological targets.

- Thiophen-2-yl vs. Aryl Substituents: Dual thiophen-2-yl groups in the target compound provide electron-rich aromaticity, contrasting with electron-withdrawing groups like cyano (TTU6) or halogens (5g). Such differences influence solubility and intermolecular interactions .

- Melting Points: Compounds with fused aromatic systems (e.g., TTU6, 5g) exhibit higher melting points (>200°C) due to crystallinity, while flexible linkers (e.g., morpholinoethyl) may reduce melting points, though data for the target compound is unavailable .

Anticancer Activity

The dual thiophen-2-yl groups in the target compound may enhance DNA intercalation or kinase inhibition, similar to pyridine-based ureas .

Antimicrobial Potential

Electronic and Solubility Properties

- Thiophen-2-yl vs. Thiazole : Thiophen-2-yl is less electron-deficient than thiazole, altering charge distribution and binding affinity to targets like kinase ATP pockets .

Biological Activity

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 345.5 g/mol. The compound features a morpholine ring, two thiophene rings, and a urea moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This interaction is facilitated by the morpholine ring, which enhances membrane permeability and cellular uptake.

- Receptor Modulation : It has been suggested that the thiophene rings may play a role in stabilizing the compound's structure, allowing it to effectively modulate receptor activity involved in various biological pathways.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |

| OVCAR-4 (Ovarian Cancer) | 15.1 | - | - |

These results suggest that the compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Case Studies

Several case studies have explored the biological efficacy of thiourea derivatives similar to our compound:

- Antitumor Efficacy : A study evaluated a series of thiourea derivatives for their antitumor activity, revealing that modifications in the thiophene ring significantly influenced their potency against different cancer cell lines .

- Inhibition of GSK-3β : Another study highlighted the synthesis and evaluation of compounds that inhibited GSK-3β activity by more than 50% at low concentrations, showcasing the potential of thiourea derivatives in targeting specific enzymes involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this urea derivative typically involves multi-step reactions. A common approach includes:

Nucleophilic Addition : Reacting a morpholino-thiophene precursor with an isocyanate derivative to form the urea linkage. Temperature control (0–5°C) minimizes side reactions.

Cyclization : Using solvents like dichloromethane or ethanol under reflux, with catalysts such as triethylamine to enhance yield .

- Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the urea linkage and morpholino-thiophene substituents. A singlet at ~6.5 ppm (thiophene protons) and peaks near 3.5–4.0 ppm (morpholino CH) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of morpholino group) .

- X-ray Crystallography : Resolves 3D conformation, particularly hydrogen-bonding patterns in the urea moiety, critical for biological interactions .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s electronic properties and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density distribution, revealing nucleophilic/electrophilic regions. For example, the urea carbonyl (C=O) is a key H-bond acceptor .

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases). The morpholino group’s rigidity may stabilize hydrophobic pockets in target proteins .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to identify critical residues for binding .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to account for assay variability .

- Orthogonal Assays : Validate antiproliferative activity using both MTT and apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

- Meta-Analysis : Compare structural analogs (e.g., furan vs. thiophene substituents) to isolate electronic effects on activity .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., morpholino → piperazine) and test for changes in potency. Use parallel synthesis for efficiency .

- Pharmacophore Mapping : Identify critical motifs (e.g., urea linkage, thiophene ring) via 3D-QSAR using CoMFA or CoMSIA .

- Proteomics Profiling : Use kinome-wide screening (e.g., KinomeScan) to map off-target effects and refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.